

Spectroscopic and Synthetic Profile of Ethyl 3-(benzylamino)propanoate: A Technical Guide

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Compound of Interest

Compound Name: **Ethyl 3-(benzylamino)propanoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **Ethyl 3-(benzylamino)propanoate**, a key intermediate in the development of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyl 3-(benzylamino)propanoate**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)[[1](#)]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.31 - 7.23	m	5H	Aromatic (C ₆ H ₅)
4.12	q	2H	-OCH ₂ CH ₃
3.78	s	2H	-NCH ₂ Ph
2.88	t	2H	-NCH ₂ CH ₂ -
2.51	t	2H	-CH ₂ C(=O)-
1.24	t	3H	-OCH ₂ CH ₃

¹³C NMR (CDCl₃)

While a detailed peak list with assignments is not readily available in published literature, the spectrum is confirmed to have been run in CDCl₃.^[2] Key expected signals would include those for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and propanoate chains.

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a liquid film of the compound.^[2] Characteristic peaks are expected for the N-H bond (if present as a secondary amine), C-H bonds (aromatic and aliphatic), the C=O of the ester, and C-N stretching.

Mass Spectrometry (MS)

The mass spectrum was obtained via electron impact (EI) ionization. The molecular ion and major fragments are listed below.^[1]

m/z	Relative Intensity (%)	Assignment
207	-	[M] ⁺ (Molecular Ion)
120	38.7	[M - COOCH ₂ CH ₃] ⁺
118	10.5	
116	11.8	
106	68.8	[C ₇ H ₈ N] ⁺
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion)
65	8.8	

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Ethyl 3-(benzylamino)propanoate** and the acquisition of the cited spectroscopic data.

Synthesis of Ethyl 3-(benzylamino)propanoate

A general and effective method for the synthesis of **Ethyl 3-(benzylamino)propanoate** involves the Michael addition of benzylamine to ethyl acrylate.

Materials:

- Benzylamine
- Ethyl acrylate
- Acidic alumina (catalyst)
- Hexane
- Ethyl acetate

Procedure:

- Benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent) are mixed with acidic alumina.
- The reaction mixture is refluxed with stirring.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

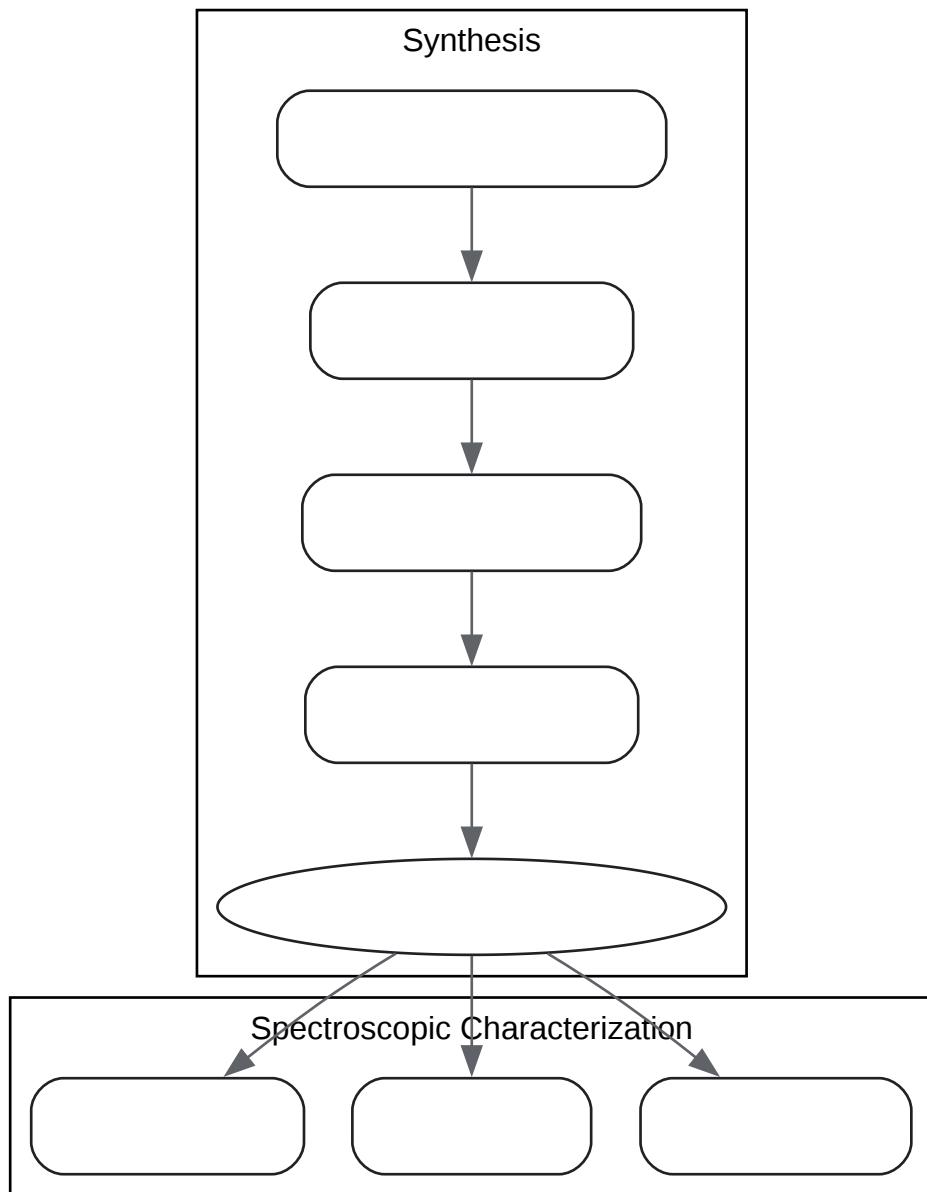
The IR spectrum is recorded on an FT-IR spectrometer. A thin liquid film of the neat compound is placed between two potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron impact (EI) mass spectrometer. The sample is introduced into the ion source where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 3-(benzylamino)propanoate**.



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Synthesis and Characterization Workflow

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References

- 1. Ethyl 3-(benzylamino)propanoate(23583-21-3) ^{13}C NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 3-(benzylamino)propanoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105905#ethyl-3-benzylamino-propanoate-spectroscopic-data-nmr-ir-mass-spec]

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